molecular formula C23H30N8O3S B1684593 Apitolisib CAS No. 1032754-93-0

Apitolisib

Katalognummer B1684593
CAS-Nummer: 1032754-93-0
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: YOVVNQKCSKSHKT-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apitolisib, also known as GDC-0980, is an orally available agent that targets phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity .


Molecular Structure Analysis

Apitolisib has a molecular formula of C23H30N8O3S . It belongs to the class of organic compounds known as thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .


Physical And Chemical Properties Analysis

Apitolisib has an average mass of 498.601 Da and a monoisotopic mass of 498.216156 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 718.6±70.0 °C at 760 mmHg, and a flash point of 388.4±35.7 °C . It has 11 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Application in Advanced Solid Tumors

  • Scientific Field : Oncology
  • Summary of Application : Apitolisib was administered to patients with advanced solid tumors in a first-in-human phase I trial .
  • Methods of Application : The drug was administered orally once daily for days 1 to 21 or 1 to 28 of 28-day cycles . Pharmacokinetic and pharmacodynamic parameters were assessed .
  • Results : The study found that apitolisib exhibited dose-proportional pharmacokinetics with target modulation at doses ≥16 mg . The recommended phase 2 dose (RP2D) was 40 mg once daily . Evidence of single-agent activity included 10 RECIST partial responses .

Application in Metastatic Renal Cell Carcinoma

  • Scientific Field : Oncology
  • Summary of Application : A phase II trial compared the dual inhibition of PI3K/mammalian target of rapamycin (mTOR) by apitolisib against single inhibition of mTORC1 by everolimus in metastatic renal cell carcinoma (mRCC) .
  • Methods of Application : Patients with clear-cell mRCC who progressed on or after vascular endothelial growth factor – targeted therapy were randomly assigned to apitolisib 40 mg once per day or to everolimus 10 mg once per day .
  • Results : The study found that median progression-free survival was significantly shorter for apitolisib than for everolimus (3.7 v 6.1 months) . The objective response rate was 7.1% for apitolisib and 11.6% for everolimus .

Application in Recurrent or Persistent Endometrial Carcinoma

  • Scientific Field : Oncology
  • Summary of Application : A phase 2 study of apitolisib was conducted for the treatment of recurrent or persistent endometrial carcinoma .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the available resources .
  • Results : The specific results or outcomes obtained from this study are not detailed in the available resources .

Application in Pleural Mesothelioma

  • Scientific Field : Oncology
  • Summary of Application : Apitolisib has shown modest but durable antitumor activity in patients with pleural mesothelioma .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the available resources .
  • Results : The study demonstrated that apitolisib was reasonably tolerated at 30 mg, the selected dose for pleural mesothelioma patients given limited respiratory reserve .

Application in Recurrent or Persistent Endometrial Carcinoma

  • Scientific Field : Oncology
  • Summary of Application : A multicenter, single-arm, open-label, phase 2 study of apitolisib (GDC-0980) was conducted for the treatment of recurrent or persistent endometrial carcinoma .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the available resources .
  • Results : The specific results or outcomes obtained from this study are not detailed in the available resources .

Safety And Hazards

The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Zukünftige Richtungen

Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

Eigenschaften

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145738
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apitolisib

CAS RN

1032754-93-0
Record name Apitolisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apitolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APITOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apitolisib
Reactant of Route 2
Apitolisib
Reactant of Route 3
Apitolisib
Reactant of Route 4
Reactant of Route 4
Apitolisib
Reactant of Route 5
Apitolisib
Reactant of Route 6
Reactant of Route 6
Apitolisib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.